

In-Depth Technical Guide: Methyl 4-bromo-2,6-dimethylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-bromo-2,6-diMethylbenzoate**

Cat. No.: **B1322967**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2,6-dimethylbenzoate is an aromatic carboxylic acid derivative that serves as a crucial building block in organic synthesis. Its structure, featuring a bromine atom and a methyl ester group on a dimethylated benzene ring, makes it a versatile intermediate for the construction of more complex molecular architectures. The bromine atom provides a reactive handle for cross-coupling reactions, while the ester functionality can be readily modified, and the dimethyl substituents influence the steric and electronic properties of the molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and materials science.

Chemical and Physical Properties

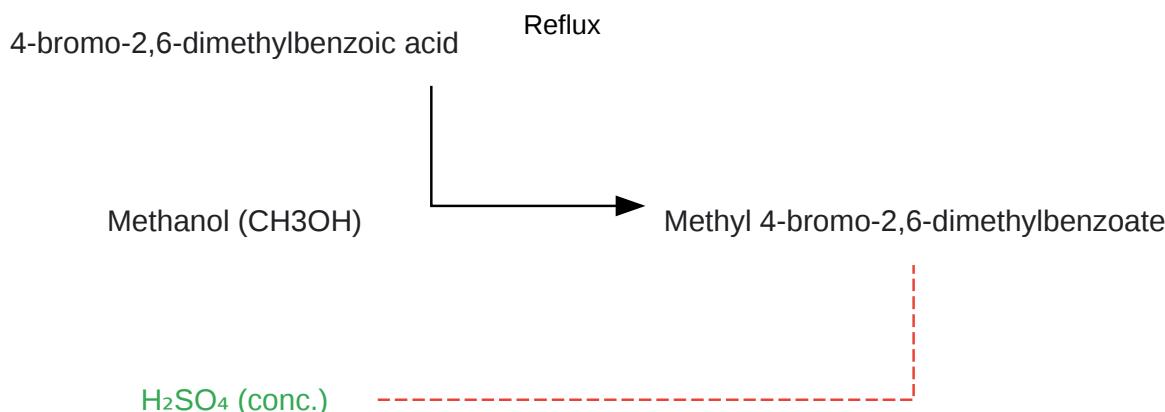
Quantitative data for **Methyl 4-bromo-2,6-dimethylbenzoate** is summarized in the table below. It is important to note that while some physical properties like melting and boiling points are not readily available in published literature, data for the precursor, 4-bromo-2,6-dimethylbenzoic acid, is provided for reference.

Property	Value	Source(s)
Molecular Weight	243.10 g/mol	[1]
Molecular Formula	C ₁₀ H ₁₁ BrO ₂	[1]
IUPAC Name	methyl 4-bromo-2,6-dimethylbenzoate	[1]
CAS Number	90841-46-6	[1]
Appearance	Light yellow to brown solid	[2]
Purity	98.5-100%	[2]
Storage	Room temperature, dry	[2]
Melting Point	Data not available	
Related Compound MP	197-198 °C (for 4-bromo-2,6-dimethylbenzoic acid)	[3]
Boiling Point	Data not available	
Related Compound BP	321.1 ± 30.0 °C at 760 mmHg (for 4-bromo-2,6-dimethylbenzoic acid)	[3]

Spectroscopic Information

While commercial suppliers indicate that the spectral data conforms to the structure of **Methyl 4-bromo-2,6-dimethylbenzoate**, specific experimental spectra are not widely available in the reviewed literature. Based on its structure, the following spectroscopic characteristics are expected:

- ¹H NMR: The proton NMR spectrum is expected to show singlets for the two aromatic protons, the methoxy protons of the ester group, and the protons of the two methyl groups.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (including those bonded to bromine, methyl groups, and the ester), the methoxy carbon, and the two methyl carbons.


- Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the C=O (ester) stretching vibration, typically in the region of 1720-1740 cm^{-1} . Other significant peaks would include those for C-H stretching and bending, and C-O stretching.

Experimental Protocols

Synthesis of Methyl 4-bromo-2,6-dimethylbenzoate

The synthesis of **Methyl 4-bromo-2,6-dimethylbenzoate** can be achieved via the esterification of its corresponding carboxylic acid, 4-bromo-2,6-dimethylbenzoic acid. The following protocol is based on established methods for the esterification of similar aromatic carboxylic acids.

Reaction Scheme:

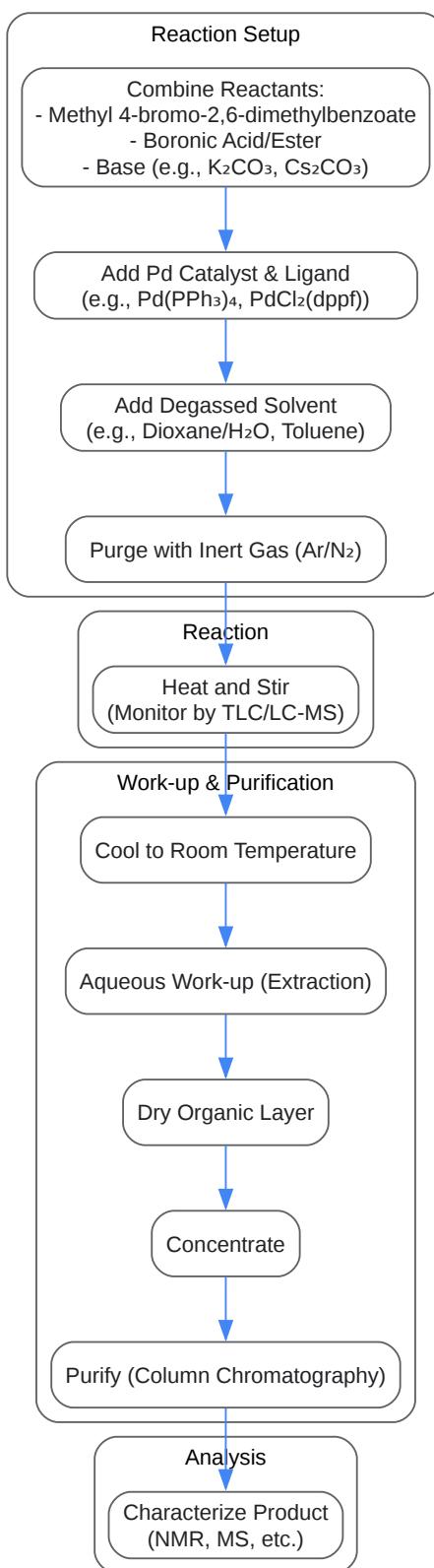
[Click to download full resolution via product page](#)

Figure 1. Synthesis of **Methyl 4-bromo-2,6-dimethylbenzoate**.

Materials:

- 4-bromo-2,6-dimethylbenzoic acid
- Anhydrous methanol (MeOH)
- Concentrated sulfuric acid (H₂SO₄)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate (EtOAc)
- Standard laboratory glassware for organic synthesis


Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromo-2,6-dimethylbenzoic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the washing until gas evolution ceases.
- Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
- If necessary, purify the crude product by flash column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling

Methyl 4-bromo-2,6-dimethylbenzoate is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between the brominated aromatic ring and an organoboron compound.

General Workflow:

[Click to download full resolution via product page](#)**Figure 2.** General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

- **Methyl 4-bromo-2,6-dimethylbenzoate** (1.0 equiv)
- Aryl- or vinylboronic acid or boronate ester (1.1-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (1-5 mol%)
- Base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3) (2-3 equiv)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- In a dry Schlenk flask or reaction vial under an inert atmosphere, combine **Methyl 4-bromo-2,6-dimethylbenzoate**, the boronic acid/ester, the palladium catalyst, and the base.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction's progress using a suitable analytical technique such as TLC or LC-MS.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion

Methyl 4-bromo-2,6-dimethylbenzoate is a valuable and versatile intermediate in modern organic synthesis. Its utility, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular frameworks relevant to the development of new pharmaceuticals, agrochemicals, and functional materials. The protocols provided in this guide offer a starting point for the synthesis and application of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-bromo-2,6-diMethylbenzoate | C10H11BrO2 | CID 23134395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-Bromo-2,6-Dimethylbenzoate [myskinrecipes.com]
- 3. 4-Bromo-2,6-dimethylbenzoic acid | 74346-19-3 [sigmaaldrich.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 4-bromo-2,6-dimethylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322967#molecular-weight-of-methyl-4-bromo-2-6-dimethylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com